2,4,3',5'-Tetrahydroxybibenzyl
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Overview
Description
2,4,3’,5’-Tetrahydroxybibenzyl is a naturally occurring compound found in various plants, including Dioscorea bulbifera. It is known for its potential biological activities, including antimalarial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,3’,5’-tetrahydroxybibenzyl typically involves the hydrogenation of 2,4,3’,5’-tetrahydroxystilbene. This process requires specific reaction conditions, including the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: the compound can be extracted from natural sources like Dioscorea bulbifera using solvent extraction techniques followed by purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,4,3’,5’-Tetrahydroxybibenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Hydrogenation of 2,4,3’,5’-tetrahydroxystilbene to form 2,4,3’,5’-tetrahydroxybibenzyl.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,4,3’,5’-tetrahydroxybibenzyl.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,3’,5’-Tetrahydroxybibenzyl has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential antimalarial activity.
Industry: Potential use in developing natural antioxidants and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2,4,3’,5’-tetrahydroxybibenzyl involves its interaction with various molecular targets:
Antimalarial Activity: The compound binds to Plasmodium falciparum lactate dehydrogenase, inhibiting its activity and disrupting the parasite’s glycolytic pathway.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
3,5-Dimethoxyquercetin: Another flavonoid with comparable biological activities.
Quercetin-3-O-β-D-galactopyranoside: A glycosylated form of quercetin with similar effects.
Uniqueness: 2,4,3’,5’-Tetrahydroxybibenzyl is unique due to its specific structure, which allows it to form multiple hydrogen bonds with target enzymes, enhancing its binding affinity and biological activity .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-[2-(3,5-dihydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h3-8,15-18H,1-2H2 |
InChI Key |
IEOZKGCYMAJAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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